2-(Cyclohexylamino)acetic acid hydrochloride
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Overview
Description
2-(Cyclohexylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is an amino acid derivative and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylamino)acetic acid hydrochloride typically involves the reaction of cyclohexylamine with chloroacetic acid. The reaction is carried out in an aqueous medium, and hydrochloric acid is used to form the hydrochloride salt. The general reaction scheme is as follows:
- Cyclohexylamine + Chloroacetic Acid → 2-(Cyclohexylamino)acetic Acid
- 2-(Cyclohexylamino)acetic Acid + Hydrochloric Acid → this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexylamino)acetic acid hydrochloride can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxo derivatives.
- Reduction : Reduction reactions can convert it into different amine derivatives.
- Substitution : The amino group can participate in substitution reactions, forming various substituted derivatives.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
- Substitution : Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
2-(Cyclohexylamino)acetic acid hydrochloride has a wide range of applications in scientific research:
- Chemistry : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology : The compound is used in studies involving amino acid derivatives and their biological activities.
- Medicine : It has potential applications in the development of pharmaceuticals and therapeutic agents.
- Industry : The compound is used in the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds:
- N-Cyclohexylglycine Hydrochloride
- Cyclohexylamine Hydrochloride
- Cyclohexylacetic Acid
Uniqueness: 2-(Cyclohexylamino)acetic acid hydrochloride is unique due to its specific structure, which combines the properties of cyclohexylamine and acetic acid. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
2-(cyclohexylamino)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h7,9H,1-6H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQWXSBOYDWWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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